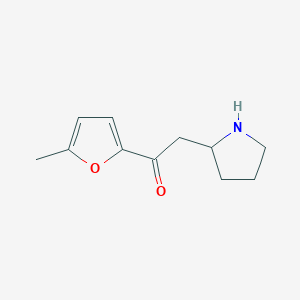

1-(5-Methylfuran-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one

Description

This compound (C₁₁H₁₅NO₂; MW: 193.24 g/mol) features a 5-methylfuran moiety linked to a pyrrolidine-substituted ethanone core.

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

1-(5-methylfuran-2-yl)-2-pyrrolidin-2-ylethanone |

InChI |

InChI=1S/C11H15NO2/c1-8-4-5-11(14-8)10(13)7-9-3-2-6-12-9/h4-5,9,12H,2-3,6-7H2,1H3 |

InChI Key |

OPDAQZZQYHEQQU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C(=O)CC2CCCN2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(5-Methylfuran-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylfuran and pyrrolidine.

Synthetic Route: One common synthetic route involves the alkylation of 5-methylfuran with a suitable alkylating agent to introduce the ethanone moiety. This is followed by the addition of pyrrolidine to form the final product.

Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity of the product.

Industrial Production: Industrial production methods may involve optimization of the reaction conditions, use of continuous flow reactors, and purification techniques to scale up the synthesis for commercial applications.

Chemical Reactions Analysis

1-(5-Methylfuran-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the furan ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and time are optimized based on the desired reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of functionalized derivatives.

Scientific Research Applications

1-(5-Methylfuran-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis for the development of new molecules and materials.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-Methylfuran-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic, and regulatory pathways, resulting in its observed effects.

Comparison with Similar Compounds

Structural Analogs and Key Features

The following table compares the target compound with structurally related analogs based on substituents, synthesis, and properties:

Physicochemical Properties

- Solubility : The pyrrolidine group in the target compound likely enhances aqueous solubility compared to adamantyl or chlorophenyl derivatives, which are more lipophilic .

- Thermal Stability : Adamantyl derivatives exhibit high melting points (>150°C) due to rigid structures, whereas furan-based compounds (e.g., CAS 82071-15-6) may decompose at lower temperatures .

Biological Activity

1-(5-Methylfuran-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one, with the CAS number 1518598-73-6, is a compound of interest due to its structural features that suggest potential biological activity. This article reviews its biological properties, including pharmacological effects, toxicological data, and relevant case studies.

- Molecular Formula : C₁₁H₁₅NO₂

- Molecular Weight : 193.24 g/mol

- IUPAC Name : this compound

Biological Activity Overview

While specific literature on the biological activity of this compound is limited, related compounds in the same structural class have shown various pharmacological effects. The pyrrolidine moiety is often associated with neuroactive properties, while the furan ring can contribute to antioxidant activities.

Potential Pharmacological Effects

- Neuroactivity : Compounds containing pyrrolidine structures are known to interact with neurotransmitter systems. For example, they may act as modulators of dopamine and serotonin receptors.

- Antioxidant Activity : The furan ring can exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress in cells.

- Cytotoxicity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential for anticancer applications.

Research Findings and Case Studies

A review of available data indicates that while direct studies on this compound are scarce, analogs and related compounds provide insights into its potential biological activities.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| 5-Methylfuran | Antioxidant | |

| Pyrrolidine Derivatives | Neuroactive | |

| 2-(5-Methylfuran-2-yl)-2-pyrrolidin | Cytotoxic (in vitro) |

Toxicological Profile

The safety profile of this compound has not been extensively documented. However, general safety precautions applicable to similar compounds suggest the importance of handling with care due to potential irritant properties.

Precautionary Statements

- Avoid inhalation and skin contact.

- Use personal protective equipment (PPE) when handling.

- Store in a cool, dry place away from incompatible substances.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.